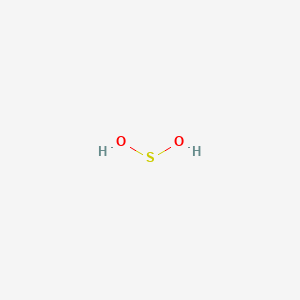

Dihydroxidosulfur

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

H2O2S |

|---|---|

Molecular Weight |

66.08 g/mol |

IUPAC Name |

sulfanediol |

InChI |

InChI=1S/H2O2S/c1-3-2/h1-2H |

InChI Key |

HRKQOINLCJTGBK-UHFFFAOYSA-N |

SMILES |

OSO |

Canonical SMILES |

OSO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Structure and Bonding of Dihydroxidosulfur

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxidosulfur, commonly known as sulfurous acid (H₂SO₃), is a molecule of significant interest due to its role in atmospheric chemistry and as a key sulfur-containing oxoacid. Despite its seemingly simple formula, H₂SO₃ is an elusive species, thermodynamically unstable and challenging to characterize experimentally.[1][2] It exists as a solution of sulfur dioxide in water, though it has been successfully detected and studied in the gas phase.[3][4] This technical guide provides a comprehensive overview of the electronic structure and bonding of this compound, drawing upon high-level computational chemistry studies and gas-phase experimental findings. It is intended to serve as a core reference for researchers in chemistry, atmospheric sciences, and drug development who require a detailed understanding of this fundamental molecule.

Molecular Structure and Geometry

The structure of this compound is not planar. Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the central sulfur atom is bonded to three oxygen atoms (one with a double bond and two with single bonds to hydroxyl groups) and possesses one lone pair of electrons. This arrangement results in a trigonal pyramidal geometry around the sulfur atom.[5] The presence of the lone pair repels the bonding pairs, leading to bond angles that are less than the ideal 120° of a trigonal planar structure.

Computational studies have revealed the existence of two stable rotamers of H₂SO₃ in the gas phase: a cis conformer and a trans conformer.[1] The cis rotamer, where both hydrogen atoms are on the same side of the S=O bond, is the energetically favored form.[1]

Quantitative Geometric Parameters

The precise bond lengths and angles of the cis and trans rotamers of this compound have been determined through high-level quantum chemical calculations. The following table summarizes these key geometric parameters.

| Parameter | cis-H₂SO₃ | trans-H₂SO₃ | Method |

| Bond Lengths (Å) | |||

| S=O | 1.432 | 1.431 | CCSD(T)-F12b/cc-pVTZ-F12b |

| S-OH | 1.621 | 1.623 | CCSD(T)-F12b/cc-pVTZ-F12b |

| O-H | 0.963 | 0.962 | CCSD(T)-F12b/cc-pVTZ-F12b |

| Bond Angles (º) | |||

| O=S-OH | 109.3 | 109.0 | CCSD(T)-F12b/cc-pVTZ-F12b |

| HO-S-OH | 100.2 | 100.5 | CCSD(T)-F12b/cc-pVTZ-F12b |

| S-O-H | 108.9 | 108.7 | CCSD(T)-F12b/cc-pVTZ-F12b |

Data extracted from theoretical calculations reported by Schaefer et al.

Electronic Structure and Bonding

The electronic structure of this compound can be described through a combination of Lewis structures, valence bond theory (hybridization), and molecular orbital theory.

Lewis Structure and Hybridization

The Lewis structure of H₂SO₃ shows the central sulfur atom forming a double bond with one oxygen atom and single bonds with two hydroxyl groups. To accommodate the three bonding pairs and one lone pair, the sulfur atom is considered to be sp³ hybridized .[5] This hybridization leads to a tetrahedral arrangement of the electron pairs, with one position occupied by the lone pair, resulting in the observed trigonal pyramidal molecular geometry.

References

Theoretical Insights into the Stability of Sulfoxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxylic acid (H₂SO₂), with sulfur in the +2 oxidation state, represents a key intermediate in the oxidative pathway of hydrogen sulfide (B99878) (H₂S) to sulfuric acid (H₂SO₄).[1][2] Despite its importance in atmospheric chemistry, biochemistry, and as a potential signaling molecule, sulfoxylic acid is highly unstable, making its experimental characterization challenging.[2][3] Consequently, theoretical and computational studies have become indispensable for understanding its intrinsic stability, isomerization pathways, and decomposition mechanisms. This technical guide provides an in-depth analysis of the current theoretical understanding of sulfoxylic acid's stability, drawing from high-level quantum chemical calculations.

Isomers of H₂SO₂ and Their Relative Stabilities

Theoretical calculations have identified several isomers on the H₂SO₂ potential energy surface. The most stable of these is sulfoxylic acid, which exists as two conformers: a C₂ symmetry form and a slightly higher energy Cₛ symmetry form.[1][3] Other higher-energy isomers include sulfinic acid (HS(O)OH), dihydrogen sulfone (H₂SO₂), sulfhydryl hydroperoxide (HSOOH), thiadioxirane, and dihydrogen persulfoxide (H₂SOO).[1]

Data Presentation: Energetic and Structural Parameters

The relative energies and key geometric parameters of the most stable H₂SO₂ isomers, as determined by high-level coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] calculations, are summarized below for easy comparison.

Table 1: Relative Energies of H₂SO₂ Isomers

| Isomer | Point Group | Relative Energy (kcal/mol) at 0 K |

| Sulfoxylic Acid (C₂) | C₂ | 0.00 |

| Sulfoxylic Acid (Cₛ) | Cₛ | 0.4 |

| Sulfinic Acid | C₁ | 12.7 |

| Dihydrogen Sulfone | C₂ᵥ | 33.1 |

| Sulfhydryl Hydroperoxide | C₁ | 42.1 |

| Thiadioxirane | Cₛ | 58.7 |

| Dihydrogen Persulfoxide | Cₛ | 72.8 |

Data sourced from CCSD(T)/aug-cc-pV(Q+d)Z calculations reported by Napolion et al. (2008).[1]

Table 2: Calculated Geometric Parameters of Sulfoxylic Acid Conformers

| Parameter | C₂ Conformer | Cₛ Conformer |

| r(S-O) (Å) | 1.6364 | 1.6367 |

| r(O-H) (Å) | 0.9622 | 0.9616 |

| ∠(OSO) (°) | 103.28 | 103.64 |

| ∠(SOH) (°) | 108.14 | 108.59 |

| τ(HOSO) (°) | 84.34 | 90.56 |

Data sourced from Wikipedia, citing computational studies.[4]

Kinetic Stability: Isomerization and Decomposition Pathways

While the thermodynamic stabilities of H₂SO₂ isomers are well-documented, there is a notable lack of quantitative data in the reviewed literature regarding the activation energy barriers for their interconversion and decomposition. These activation energies are critical for understanding the kinetic persistence of sulfoxylic acid under various conditions. The absence of this data highlights a significant area for future theoretical investigation. Transition state theory calculations would be required to elucidate the energy barriers for isomerization between the different H₂SO₂ forms and for the decomposition pathways leading to more stable sulfur oxides.[5]

Signaling Pathways and Reaction Mechanisms

Sulfoxylic acid is a key intermediate in the biological oxidation of hydrogen sulfide, a crucial signaling molecule. The pathway involves the sequential oxidation of sulfur from its -2 state in H₂S to +6 in sulfate (B86663).

Hydrogen Sulfide Oxidation Pathway

The oxidation of H₂S to sulfate is a multi-step enzymatic process primarily occurring in the mitochondria.[6] The pathway involves several intermediates, including sulfane sulfur, persulfides, sulfite, and ultimately sulfate. Sulfoxylic acid is considered a transient intermediate in this complex network.

Experimental and Computational Protocols

The theoretical study of sulfoxylic acid and its isomers relies on sophisticated computational chemistry methods. Experimental validation, though challenging, is often pursued through matrix isolation techniques coupled with infrared spectroscopy.

Computational Methodology

High-accuracy quantum chemical calculations are essential for obtaining reliable energetic and structural information for these transient species.

-

Ab Initio Methods: The coupled-cluster method with single, double, and perturbative triple excitations, denoted as CCSD(T), is widely regarded as the "gold standard" for its high accuracy in predicting molecular energies and properties.[1][3]

-

Basis Sets: Large, flexible basis sets are crucial for accurately describing the electronic structure of sulfur-containing compounds. Pople-style basis sets, such as 6-311++G(2d,2p), and Dunning's correlation-consistent basis sets, like the augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) or quadruple-zeta (aug-cc-pVQZ) sets, are commonly employed.[1] For even higher accuracy, results are often extrapolated to the complete basis set (CBS) limit.

-

Geometry Optimization and Frequency Calculations: Molecular geometries are optimized to find the minimum energy structures (isomers and conformers) and first-order saddle points (transition states) on the potential energy surface. Harmonic vibrational frequency calculations are performed to characterize these stationary points (minima have all real frequencies, while transition states have one imaginary frequency) and to compute zero-point vibrational energies (ZPVE).

-

Transition State Search: To determine activation energies, transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms. Intrinsic reaction coordinate (IRC) calculations are then performed to confirm that the located transition state connects the desired reactants and products.

Experimental Protocol: Matrix Isolation Infrared Spectroscopy

Matrix isolation is a powerful technique for studying highly reactive and unstable species like sulfoxylic acid.

-

Sample Preparation: A gaseous precursor of sulfoxylic acid is mixed with a large excess of an inert matrix gas, typically a noble gas like argon or neon. The precursor could be generated, for example, by the photolysis of a suitable molecule or by passing a mixture of H₂S and an oxygen source through a discharge.

-

Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to very low temperatures (typically 4-20 K) within a high-vacuum chamber. The inert gas solidifies, trapping the species of interest in an isolated state, which prevents them from reacting with each other.

-

Spectroscopic Analysis: The trapped species are then analyzed using Fourier-transform infrared (FTIR) spectroscopy. The inert matrix minimizes intermolecular interactions, resulting in sharp absorption bands that can be compared with the vibrational frequencies predicted by theoretical calculations.

-

Photolysis/Annealing (Optional): The matrix can be irradiated with UV light to induce photochemical reactions or gently warmed (annealed) to allow for limited diffusion and reactions within the matrix, enabling the study of reaction intermediates.

Conclusion and Future Directions

Theoretical studies have provided invaluable insights into the thermodynamic stability and structural properties of sulfoxylic acid and its isomers, establishing S(OH)₂ as the global minimum on the H₂SO₂ potential energy surface. The role of sulfoxylic acid as a fleeting intermediate in the biologically significant H₂S oxidation pathway is also an active area of research. However, a significant gap remains in our understanding of the kinetic stability of these species. Future computational work should focus on mapping the complete potential energy surface, including the transition states for isomerization and decomposition reactions. Such studies would provide the much-needed activation energy barriers, offering a more complete picture of the factors governing the fleeting existence of sulfoxylic acid. This knowledge is crucial for accurately modeling its role in atmospheric and biological systems and could inform the design of novel therapeutic strategies targeting sulfur-based signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]

- 4. Cluster Ion Thermal Decomposition (I): Experimental Kinetics Study and Ab Initio Calculations for HSO4-(H2SO4)x(HNO3)y | Semantic Scholar [semanticscholar.org]

- 5. Transition state theory - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Gas-Phase Properties of Dihydroxidosulfur: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxidosulfur, more commonly known as sulfurous acid (H₂SO₃), has long been an enigmatic molecule. While its existence in aqueous solution is not definitively established, recent advancements in experimental and computational chemistry have confirmed its presence and kinetic stability in the gas phase.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of the gas-phase properties of this compound, including its formation, stability, and key physicochemical characteristics. This information is of particular relevance to atmospheric chemists, researchers in sulfur chemistry, and professionals in drug development who may encounter sulfur-containing metabolites or reactive species.

Gas-Phase Stability and Structure

Contrary to its instability in aqueous media where it readily decomposes into sulfur dioxide (SO₂) and water (H₂O), this compound exhibits significant kinetic stability in the gas phase.[1][3][5] Theoretical calculations have been instrumental in predicting this stability and elucidating its structural features.

Computational studies have identified two stable rotamers of sulfurous acid, separated by a small energy difference of 1.1 kcal mol⁻¹.[6][7] The torsional barrier between these rotamers is also relatively small, at 1.6 kcal mol⁻¹.[6][7] The decomposition of gas-phase sulfurous acid into SO₂ and H₂O must overcome a substantial energy barrier of approximately 30 kcal mol⁻¹, which accounts for its persistence once formed.[7]

Atmospheric Formation Pathway

The primary route for the formation of gas-phase this compound in the atmosphere is through the oxidation of dimethyl sulfide (B99878) (DMS), the most abundant biogenic sulfur compound emitted into the atmosphere.[2][4][8] The process is initiated by hydroxyl (OH) radicals and proceeds through several intermediate steps.

The key reaction leading to this compound is the OH radical-initiated oxidation of methanesulfinic acid (CH₃S(O)OH), which is itself a product of DMS oxidation.[1][3][9] Global atmospheric models predict an annual production of approximately 8 million metric tons of this compound via this pathway.[3][5][10]

Caption: Oxidation pathway of DMS to this compound.

Quantitative Physicochemical Data

The following tables summarize the key quantitative data available for gas-phase this compound.

| Parameter | Value | Reference |

| Molar Mass | 82.075 g/mol | [2] |

| Molar Yield from OH + CH₃S(O)OH | 53 (+7, -17) % | [3][5][9] |

| Rate Constant for reaction with H₂O | < 3 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ | [1][3][5] |

| Estimated Atmospheric Lifetime | At least one second | [2][3][5] |

| Predicted Annual Global Production | ~8 million metric tons | [3][5][10] |

| Energy Difference between Rotamers | 1.1 kcal mol⁻¹ | [6][7] |

| Torsional Barrier between Rotamers | 1.6 kcal mol⁻¹ | [6][7] |

| Decomposition Energy Barrier (to SO₂ + H₂O) | ~30 kcal mol⁻¹ | [7] |

Experimental Protocols

While specific, detailed experimental protocols are proprietary to the research groups that developed them, a generalized methodology for the synthesis and detection of gas-phase this compound can be outlined based on published literature.[2][3][4][10]

General Workflow for Gas-Phase Synthesis and Detection

Caption: Generalized experimental workflow.

1. Reactant Preparation and Introduction:

-

Precursor compounds, such as dimethyl sulfide (DMS) or methanesulfinic acid (CH₃S(O)OH), are prepared in the gas phase at known concentrations.

-

A source of hydroxyl (OH) radicals is also prepared. Common methods include the photolysis of isopropyl nitrite or the ozonolysis of tetramethylethylene.[10]

-

These reactant gases are introduced into a laminar flow tube reactor at a controlled pressure (typically 1 bar of air) and temperature (around 295 K).[3][10]

2. Reaction Initiation and Progression:

-

The reaction is initiated by generating OH radicals within the flow tube.

-

The reactants are allowed to interact for a defined residence time, which can be varied to study reaction kinetics. Recent experiments have demonstrated the stability of H₂SO₃ for at least half a minute under these conditions.[2][4][8]

3. Product Detection and Analysis:

-

The gas mixture from the flow tube is continuously sampled.

-

The sampled gas is analyzed using a sensitive mass spectrometer, such as a chemical ionization atmospheric pressure interface time-of-flight (CI-APi-TOF) mass spectrometer.[9]

-

This compound and other reaction products are identified based on their mass-to-charge ratios.

Conclusion

The successful detection and characterization of gas-phase this compound have opened new avenues for understanding atmospheric sulfur chemistry. Its kinetic stability suggests that it could play a role in atmospheric processes beyond what was previously assumed. For researchers in drug development, an understanding of the gas-phase behavior of such reactive sulfur species can provide insights into the metabolism and potential reactivity of sulfur-containing drug molecules and their metabolites. Further research is needed to fully elucidate the reaction kinetics and atmospheric fate of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemists Demonstrate Existence of Sulfurous Acid in Gas Phase under Atmospheric Conditions | Sci.News [sci.news]

- 3. Gas-Phase Formation of Sulfurous Acid (H2SO3) in the Atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfurous acid H2SO3 - and it does exist. [nachrichten.idw-online.de]

- 5. citedrive.com [citedrive.com]

- 6. anl.gov [anl.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Sulfurous acid H2SO3 - and it does exist - World's first proof under atmospheric conditions calls textbook opinion into question [analytica-world.com]

- 9. researchgate.net [researchgate.net]

- 10. Experimental Evidence for H2SO3 Formation in the Atmosphere - ChemistryViews [chemistryviews.org]

The Elusive Dihydroxidosulfur: A Technical Guide to its Spectroscopic Identification

For decades, dihydroxidosulfur, commonly known as sulfurous acid (H₂SO₃), remained a chemical curiosity—a theoretically predicted molecule that evaded definitive experimental observation in its free state. Its existence was primarily inferred in aqueous solutions of sulfur dioxide, where it is now understood to be present mainly as hydrated SO₂ and bisulfite ions.[1][2] However, a groundbreaking discovery in 2024 has unequivocally confirmed the existence of gas-phase this compound under atmospheric conditions, opening a new chapter in atmospheric sulfur chemistry.[3][4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic identification of this elusive molecule, summarizing the most current theoretical data and experimental methodologies.

The Breakthrough: First Gas-Phase Detection

In 2024, researchers at the Leibniz Institute for Tropospheric Research (TROPOS) provided the first direct evidence of this compound (H₂SO₃) in the gas phase.[3][5] This was a significant advancement, as previous attempts to isolate and characterize the molecule had been unsuccessful.[4] The only prior experimental detection was reported in 1988 under vacuum conditions within a mass spectrometer, where it exhibited an extremely short lifetime.[3][5]

The TROPOS team demonstrated that H₂SO₃ can be formed via the OH radical-initiated gas-phase oxidation of methanesulfinic acid (CH₃S(O)OH), a key intermediate in the atmospheric oxidation of dimethyl sulfide (B99878) (DMS).[1][6] Under simulated atmospheric conditions in a flow reactor, the newly formed H₂SO₃ was found to be kinetically stable for at least 30 seconds.[4][5] The identification was accomplished using a highly sensitive mass spectrometer capable of detecting trace amounts of reaction products.[3] This discovery is crucial as it suggests H₂SO₃ may play a role in atmospheric processes, with global modeling predicting an annual production of approximately 8 million metric tons from this pathway.[1][6]

References

- 1. d-nb.info [d-nb.info]

- 2. goldschmidtabstracts.info [goldschmidtabstracts.info]

- 3. Sulfurous acid H2SO3 - and it does exist | EurekAlert! [eurekalert.org]

- 4. Sulfurous acid H2SO3 - and it does exist - World's first proof under atmospheric conditions calls textbook opinion into question [chemeurope.com]

- 5. Sulfurous acid H2SO3 - and it does exist. [idw-online.de]

- 6. Gas-Phase Formation of Sulfurous Acid (H2SO3) in the Atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroxidosulfur: A Pivotal Reactive Intermediate in Chemistry and Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxidosulfur, also known as sulfoxylic acid (H₂SO₂), is a highly reactive and unstable oxoacid of sulfur.[1][2] With sulfur in the +2 oxidation state, it occupies a critical intermediate position in the redox chemistry of sulfur, bridging the gap between reduced species like hydrogen sulfide (B99878) (-2) and more oxidized forms such as sulfurous acid (+4).[1][2] Its transient nature has made it a challenging subject of study, yet its importance as a reactive intermediate in a variety of chemical and biological processes is increasingly recognized.[3][4][5] This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, outlining experimental methodologies for its study, and exploring its role in signaling pathways and drug development.

Chemical and Physical Properties

This compound is the most stable isomer of the H₂SO₂ formula in the gas phase, with a calculated lower energy compared to its tautomer, sulfinic acid (HS(O)OH), and other isomers.[1] In aqueous solutions, however, it is highly unstable and prone to disproportionation.[1]

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | H₂O₂S | [6] |

| Molecular Weight | 66.08 g/mol | [6] |

| IUPAC Name | Sulfanediol | [6] |

| CAS Number | 20196-46-7 | [6] |

| pKa₁ | ~8.0 | [7] |

| pKa₂ | 13.55 | [1][8] |

**Table 2: Calculated Molecular Geometry of this compound Dimethyl Ester (S(OCH₃)₂) **

| Parameter | Value | Source |

| ∠OSO bond angle | 103° | [1] |

| O-S bond distance | 1.625 Å | [1] |

| O-C bond distance | 1.426 Å | [1] |

| C-H bond distance | 1.105 Å | [1] |

| ∠COS bond angle | 115.9° | [1] |

Note: Experimental data for this compound itself is scarce due to its instability. The data for its dimethyl ester provides insight into its likely structural characteristics.

Generation and Detection: Experimental Protocols

Direct synthesis and isolation of this compound are impractical due to its high reactivity. Therefore, it is typically studied through in situ generation and trapping experiments or by using stable precursors that release the sulfoxylate (B1233899) anion (SO₂²⁻) in solution.

Protocol 1: In Situ Generation and Trapping of this compound

This protocol describes a general method for the generation of this compound from the oxidation of hydrogen sulfide and its subsequent trapping for analysis.

Materials:

-

Hydrogen sulfide (H₂S) source (e.g., NaHS solution)

-

Oxidizing agent (e.g., hydrogen peroxide, H₂O₂)

-

Trapping agent (e.g., dimedone)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Analytical instrumentation (e.g., LC-MS, NMR)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of NaHS in deoxygenated buffer.

-

Prepare a stock solution of the oxidizing agent in the same buffer.

-

Prepare a stock solution of the trapping agent (e.g., 50 mM dimedone) in an appropriate solvent.

-

-

In Situ Generation:

-

In a reaction vessel, add the NaHS solution to the buffer.

-

Initiate the reaction by adding the oxidizing agent to the H₂S solution while stirring vigorously. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric oxygen.

-

-

Trapping of the Intermediate:

-

Immediately after the addition of the oxidizing agent, add an excess of the trapping agent solution to the reaction mixture.

-

Allow the trapping reaction to proceed for a specified time (e.g., 10-30 minutes) at a controlled temperature.

-

-

Extraction and Analysis:

-

Extract the trapped adduct from the aqueous solution using an appropriate organic solvent.

-

Analyze the organic extract using LC-MS to identify the mass of the trapped this compound adduct.

-

For structural confirmation, the adduct can be purified by chromatography and analyzed by NMR spectroscopy.

-

Protocol 2: Generation of Sulfoxylate from a Precursor

Thiourea dioxide (TDO) is a convenient source of the sulfoxylate anion in alkaline solutions.[9]

Materials:

-

Thiourea dioxide (TDO)

-

Alkaline buffer solution (e.g., borate (B1201080) buffer, pH > 10)

-

Substrate for reaction with sulfoxylate

-

Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of TDO in deoxygenated water.

-

Prepare the alkaline buffer solution.

-

Prepare a solution of the substrate to be reacted with the generated sulfoxylate.

-

-

Generation of Sulfoxylate:

-

Add the TDO solution to the alkaline buffer. TDO will decompose to release the sulfoxylate anion.

-

-

Reaction with Substrate:

-

Introduce the substrate solution to the sulfoxylate-containing solution.

-

Monitor the reaction progress using a suitable analytical technique, such as UV-Vis spectrophotometry to follow the disappearance of a colored substrate or HPLC to monitor the formation of the product.

-

Role in Signaling Pathways

This compound is increasingly implicated as a key intermediate in the biological signaling pathways of hydrogen sulfide (H₂S), a recognized gasotransmitter.[2][10][11] The oxidation of H₂S is a complex process that likely proceeds through several reactive sulfur species, with this compound being a crucial node.

The formation of this compound and other reactive sulfur species from H₂S oxidation can lead to post-translational modifications of proteins, such as S-sulfhydration, which in turn modulates protein function and cellular signaling.[12]

Involvement in Drug Development and Metabolism

The chemical reactivity of this compound and its precursors has implications for drug development and metabolism. Many sulfur-containing drugs are susceptible to metabolic activation into reactive intermediates that can cause adverse drug reactions.[13][14][15]

Understanding the potential for a drug candidate to be metabolized into a reactive species like this compound is a critical step in preclinical safety assessment. In vitro assays using liver microsomes and trapping agents can provide early indications of bioactivation potential.[14]

Quantitative Data

Direct experimental kinetic data for the reactions of this compound is extremely limited due to its transient nature. However, rate constants for related reactive sulfur species provide a valuable context for understanding its reactivity.

Table 3: Selected Reaction Rate Constants of Related Sulfur Species

| Reaction | Rate Constant (M⁻¹s⁻¹) | Conditions | Source |

| H₂S + HOCl | 2 x 10⁹ | pH 7.4 | [8] |

| H₂S + ONOOH/ONOO⁻ | (3.3 ± 0.4) x 10³ | 23 °C | [8] |

| Prx2-SOH + H₂O₂ | 12,000 | - | [16] |

| HSA-SOH + Dimedone | 0.027 | - | [9] |

| HSA-SOH + GSH | 2.9 | - | [9] |

Prx2-SOH: Sulfenic acid of Peroxiredoxin 2; HSA-SOH: Sulfenic acid of Human Serum Albumin; GSH: Glutathione.

The data suggest that sulfenic acids, precursors to this compound, can react with cellular nucleophiles like glutathione, and that trapping agents like dimedone have moderate reactivity. The high reactivity of H₂S with certain oxidants underscores the rapid formation of intermediates like this compound.

Conclusion

This compound is a fleeting yet significant reactive intermediate in sulfur chemistry. While its direct observation and characterization remain challenging, a combination of in situ generation, chemical trapping, and computational studies is beginning to unravel its complex role in chemical reactions, biological signaling, and drug metabolism. For researchers in the life sciences and drug development, an appreciation of the chemistry of this compound is essential for understanding the broader implications of sulfur redox biology and for designing safer and more effective therapeutics. Future research focused on developing more sensitive and specific detection methods will be crucial for fully elucidating the multifaceted nature of this important reactive intermediate.

References

- 1. Speciation of reactive sulfur species and their reactions with alkylating agents: do we have any clue about what is present inside the cell? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen Sulfide: Redox Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Drug metabolism Phase II reaction | PPTX [slideshare.net]

- 5. Chemical Kinetics [2012books.lardbucket.org]

- 6. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Biogenesis of reactive sulfur species for signaling by hydrogen sulfide oxidation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrogen sulfide, an enhancer of vascular nitric oxide signaling: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling pathways for the vascular effects of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Chemistry of Dihydroxidosulfur and Related Sulfur Oxoacids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of dihydroxidosulfur (sulfoxylic acid, H₂SO₂) and its more stable, industrially significant relatives: sulfurous acid (H₂SO₃), sulfuric acid (H₂SO₄), and thiosulfuric acid (H₂S₂O₃). While this compound is an unstable and transient species, its chemistry is placed in the context of the broader family of sulfur oxoacids, which are of paramount importance in chemical synthesis and drug development. This document details the historical milestones in the understanding of these compounds, provides in-depth experimental protocols for their synthesis, and presents key quantitative data in a comparative format. Furthermore, it explores the role of sulfur-containing motifs in medicinal chemistry, offering insights for drug development professionals.

Introduction to the Sulfur Oxoacid Family

Sulfur oxoacids are a class of chemical compounds containing sulfur, oxygen, and hydrogen.[1] The versatility of sulfur's oxidation states gives rise to a wide array of these acids, each with unique properties and applications. This guide focuses on four key members of this family, with a primary emphasis on this compound and its more stable analogue, sulfuric acid.

-

This compound (Sulfoxylic Acid, H₂SO₂): An unstable oxoacid of sulfur with the sulfur atom in the +2 oxidation state.[2][3] It is considered an intermediate in the oxidation of hydrogen sulfide.[4] Due to its transient nature, it is primarily of academic interest and has been studied using advanced spectroscopic techniques.[2]

-

Sulfurous Acid (H₂SO₃): A diprotic acid formed from the dissolution of sulfur dioxide in water.[5][6] While its existence in an isolated form is debated, it is a key species in atmospheric chemistry and industrial processes.[7][8]

-

Sulfuric Acid (H₂SO₄): One of the most important industrial chemicals, with a history stretching back over a millennium.[9] It is a strong, diprotic acid with widespread applications in fertilizer production, chemical synthesis, and petroleum refining.[10]

-

Thiosulfuric Acid (H₂S₂O₃): An unstable sulfur oxoacid that readily decomposes in aqueous solution.[11] However, its salts, the thiosulfates, are stable and have significant applications in photography, medicine, and analytical chemistry.[12]

Discovery and History: A Timeline of Sulfur Oxoacids

The history of sulfur oxoacids is a story of alchemical pursuits evolving into industrial-scale chemical manufacturing.

Early Discoveries and "Oil of Vitriol"

The discovery of sulfuric acid is attributed to the 8th-century alchemist Jabir ibn Hayyan (Geber), who is said to have produced it by distilling "green vitriol" (iron(II) sulfate).[9] For centuries, it was known as "oil of vitriol" due to its viscous nature and origin from vitriolic minerals. Early production methods were small-scale and primarily for alchemical and metallurgical purposes.[9]

The Industrial Revolution and the Lead Chamber Process

The 18th century marked a turning point with the development of the Lead Chamber Process by John Roebuck in 1746.[9] This method allowed for the large-scale production of sulfuric acid, which was crucial for the burgeoning textile and alkali industries.[13] The process involved the oxidation of sulfur dioxide with the help of nitrogen oxides as catalysts in large, lead-lined chambers.[14][15]

The Contact Process and High-Purity Sulfuric Acid

In 1831, the British vinegar merchant Peregrine Phillips patented the Contact Process , which utilized a solid catalyst (initially platinum, later vanadium(V) oxide) to oxidize sulfur dioxide to sulfur trioxide.[9][16] This process, which became widespread in the late 19th and early 20th centuries, allowed for the production of highly concentrated and pure sulfuric acid, meeting the demands of the growing organic chemical industry.[17][18][19]

The Elusive Nature of this compound and Sulfurous Acid

In contrast to the long history of sulfuric acid, this compound and sulfurous acid have remained more enigmatic. While the concept of sulfurous acid as the product of dissolving sulfur dioxide in water has long been established, its isolation as a pure compound has proven challenging.[7] this compound, with its inherent instability, has only been detected and studied in the gas phase or in matrices at low temperatures in more recent times.[2][3]

Quantitative Data: A Comparative Overview

The following tables summarize key quantitative data for the discussed sulfur oxoacids, facilitating a clear comparison of their physical and chemical properties.

| Property | **this compound (H₂SO₂) ** | Sulfurous Acid (H₂SO₃) | Sulfuric Acid (H₂SO₄) | Thiosulfuric Acid (H₂S₂O₃) |

| Molar Mass ( g/mol ) | 66.07 | 82.07 | 98.08 | 114.13 |

| Sulfur Oxidation State | +2 | +4 | +6 | -2 (terminal S), +6 (central S) |

| pKa₁ | ~7.97 | 1.85 | <0 | 0.6 |

| pKa₂ | - | 7.2 | 1.99 | 1.74 |

| Physical State at STP | Unstable, gas-phase studies | Exists in aqueous solution | Colorless, viscous liquid | Unstable, decomposes below 0°C |

Table 1: Physicochemical Properties of Selected Sulfur Oxoacids

| Historical Process | Catalyst | Operating Temperature | Operating Pressure | Typical H₂SO₄ Concentration |

| Lead Chamber Process | Nitrogen Oxides (NO, NO₂) | ~100-200°C | Atmospheric | 62-78% |

| Contact Process | Vanadium(V) Oxide (V₂O₅) | 400-450°C | 1-2 atm | 98-99% (or as oleum) |

Table 2: Comparison of Industrial Sulfuric Acid Production Processes

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of sulfur oxoacids.

Laboratory Synthesis of Sulfurous Acid

Objective: To prepare an aqueous solution of sulfurous acid by dissolving sulfur dioxide in water.

Materials:

-

Sulfur powder

-

Deflagrating spoon

-

Gas jar with a lid

-

Bunsen burner

-

Distilled water

-

pH indicator (e.g., universal indicator)

Procedure:

-

Place a small amount of sulfur powder in the deflagrating spoon.

-

Heat the sulfur in the Bunsen burner flame until it ignites with a blue flame.

-

Lower the burning sulfur into a gas jar containing a small amount of distilled water.

-

Cover the gas jar to trap the sulfur dioxide gas produced.

-

Once the sulfur has finished burning, remove the spoon and securely close the gas jar.

-

Shake the gas jar to facilitate the dissolution of sulfur dioxide in the water.

-

Test the resulting solution with a pH indicator to confirm the formation of an acidic solution.

Reaction: SO₂(g) + H₂O(l) ⇌ H₂SO₃(aq)

Industrial Production of Sulfuric Acid: The Contact Process

The Contact Process is the primary industrial method for producing high-purity sulfuric acid.[18] It involves three main stages:

Stage 1: Production and Purification of Sulfur Dioxide (SO₂)

-

Elemental sulfur is burned in an excess of dry air to produce sulfur dioxide: S(l) + O₂(g) → SO₂(g)

-

The resulting SO₂ gas is purified to remove impurities like dust and arsenic compounds that could poison the catalyst.[16]

Stage 2: Catalytic Oxidation of Sulfur Dioxide to Sulfur Trioxide (SO₃)

-

The purified SO₂ is mixed with excess air and passed over a vanadium(V) oxide catalyst at a temperature of 400-450°C and a pressure of 1-2 atm.[17]

-

This is a reversible and exothermic reaction: 2SO₂(g) + O₂(g) ⇌ 2SO₃(g)

Stage 3: Conversion of Sulfur Trioxide to Sulfuric Acid

-

The sulfur trioxide is not directly dissolved in water, as this reaction is highly exothermic and produces a corrosive mist.[20]

-

Instead, the SO₃ is absorbed in concentrated sulfuric acid to form oleum (B3057394) (fuming sulfuric acid, H₂S₂O₇): SO₃(g) + H₂SO₄(l) → H₂S₂O₇(l)

-

The oleum is then carefully diluted with water to produce sulfuric acid of the desired concentration:[19] H₂S₂O₇(l) + H₂O(l) → 2H₂SO₄(l)

Anhydrous Synthesis of Thiosulfuric Acid

Objective: To synthesize thiosulfuric acid in an anhydrous environment to prevent its rapid decomposition.

Materials:

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Anhydrous hydrogen chloride (HCl)

-

Anhydrous diethyl ether

-

Low-temperature reaction vessel (-78°C)

Procedure: (This is a specialized, low-temperature synthesis)

-

Cool the reaction vessel to -78°C using a dry ice/acetone bath.

-

In the cooled vessel, suspend anhydrous sodium thiosulfate in anhydrous diethyl ether.

-

Bubble anhydrous hydrogen chloride gas through the suspension.

-

The reaction produces thiosulfuric acid, which remains in the ether solution, and a precipitate of sodium chloride.

Reaction: Na₂S₂O₃(s) + 2HCl(g) → H₂S₂O₃(in ether) + 2NaCl(s)[11]

Visualizing Chemical Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key processes and relationships discussed in this guide.

Figure 1: Workflow of the historic Lead Chamber Process for sulfuric acid production.

Figure 2: The modern Contact Process for industrial sulfuric acid synthesis.

Figure 3: Oxidation state relationships of key sulfur oxoacids.

Relevance in Drug Development

Sulfur-containing functional groups are prevalent in a wide range of pharmaceuticals.[21] The unique physicochemical properties imparted by sulfur, such as its ability to form hydrogen bonds and its various oxidation states, make it a valuable element in drug design.[22]

-

Sulfonamides: This class of compounds, which can be considered derivatives of sulfuric acid, has a long history in medicine, particularly as antimicrobial agents.[22]

-

Sulfones and Sulfoxides: These functional groups are also found in numerous drugs and are often used to modulate the pharmacokinetic properties of a molecule.[23]

-

Thioethers: These are another common sulfur-containing moiety in pharmaceuticals.[21]

While this compound itself is too unstable for direct therapeutic use, the study of such reactive sulfur species is crucial for understanding biological redox processes and the metabolism of sulfur-containing drugs. The broader family of sulfur oxoacids and their derivatives provide a rich source of chemical diversity for the development of new therapeutic agents.[24]

Conclusion

The study of this compound and its related sulfur oxoacids reveals a fascinating journey from ancient alchemy to modern industrial chemistry and drug discovery. While this compound remains a subject of fundamental research due to its instability, its more stable counterparts, particularly sulfuric acid, have played a pivotal role in technological advancement. For researchers and professionals in drug development, a thorough understanding of the chemistry of these compounds is essential for leveraging the unique properties of sulfur in the design of novel therapeutics. The historical context, detailed experimental protocols, and comparative data presented in this guide provide a solid foundation for further exploration and innovation in this important area of chemistry.

References

- 1. Sulfur oxoacid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Sulfoxylic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. byjus.com [byjus.com]

- 6. Oxoacids of Sulphur - GeeksforGeeks [geeksforgeeks.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Oxoacids of sulphur [unacademy.com]

- 9. britannica.com [britannica.com]

- 10. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 11. Thiosulfuric acid - Wikipedia [en.wikipedia.org]

- 12. atamankimya.com [atamankimya.com]

- 13. scribd.com [scribd.com]

- 14. Lead chamber process - Wikipedia [en.wikipedia.org]

- 15. echemi.com [echemi.com]

- 16. Contact process - Wikipedia [en.wikipedia.org]

- 17. byjus.com [byjus.com]

- 18. Contact Process- Production of Sulphuric Acid [allen.in]

- 19. byjus.com [byjus.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neglected sulfur( vi ) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C8QO01233D [pubs.rsc.org]

- 24. Privileged Sulfur-Based Functional Groups in Drug Discovery (Invited): Privileged Sulfur-Based Functional Groups in Drug Discovery - American Chemical Society [acs.digitellinc.com]

The Atmospheric Genesis of Sulfate: A Technical Guide to the Pivotal Role of the Hydroxysulfonyl Radical (HOSO₂)

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today elucidates the critical role of the hydroxysulfonyl radical (HOSO₂) in atmospheric chemistry, providing researchers, scientists, and drug development professionals with an in-depth understanding of the fundamental processes governing the formation of sulfate (B86663) aerosols, a key component of acid rain and a significant factor in global climate modulation. This whitepaper clarifies the primary atmospheric oxidation pathway of sulfur dioxide (SO₂), identifying HOSO₂ as the crucial, short-lived intermediate, rather than its more stable isomer, dihydroxidosulfur (S(OH)₂), also known as sulfoxylic acid.

The guide meticulously details the gas-phase oxidation of SO₂ initiated by the hydroxyl radical (OH), the atmosphere's primary detergent. This reaction is the first and rate-limiting step in the conversion of anthropogenic and naturally emitted SO₂ into sulfuric acid (H₂SO₄), which subsequently leads to the formation of sulfate particles. These aerosols have profound impacts on air quality, human health, and the Earth's radiative balance.

This document presents a thorough compilation of quantitative data from numerous studies, offering a clear comparison of reaction kinetics and thermodynamic properties. Furthermore, it provides detailed experimental and computational protocols utilized in the investigation of these atmospheric reactions, aiming to facilitate further research in this vital area.

The Core Chemical Pathway: From Sulfur Dioxide to Sulfuric Acid

The principal mechanism for the atmospheric oxidation of SO₂ is a multi-step process initiated by the reaction with the OH radical:

-

Formation of the Hydroxysulfonyl Radical (HOSO₂): An OH radical adds to a sulfur dioxide molecule to form the HOSO₂ radical. This is a termolecular reaction, meaning it requires a third body (M), such as N₂ or O₂, to stabilize the newly formed radical. SO₂ + OH + M → HOSO₂ + M

-

Oxidation of HOSO₂: The HOSO₂ radical rapidly reacts with molecular oxygen (O₂) to produce sulfur trioxide (SO₃) and a hydroperoxyl radical (HO₂). HOSO₂ + O₂ → SO₃ + HO₂

-

Formation of Sulfuric Acid: Sulfur trioxide is highly reactive and readily combines with water molecules in the atmosphere to form sulfuric acid (H₂SO₄). SO₃ + H₂O + M → H₂SO₄ + M

While other pathways for SO₂ oxidation exist, such as reactions with Criegee intermediates or heterogeneous reactions on aerosol surfaces, the OH-initiated gas-phase oxidation is considered the dominant global pathway for sulfate formation.

Visualizing the Primary Atmospheric SO₂ Oxidation Pathway

The following diagram illustrates the key steps in the formation of sulfuric acid from sulfur dioxide in the atmosphere.

Quantitative Analysis of Reaction Kinetics and Thermodynamics

The efficiency of the atmospheric SO₂ oxidation process is governed by the kinetics of the individual reaction steps and the thermodynamic stability of the intermediates. The following tables summarize key quantitative data from various experimental and computational studies.

Rate Constants for Key Reactions

The rate of a chemical reaction is quantified by its rate constant (k). The following table presents the rate constants for the primary reactions in the SO₂ oxidation pathway under typical atmospheric conditions.

| Reaction | Rate Constant (k) | Temperature (K) | Pressure | Notes |

| SO₂ + OH + M → HOSO₂ + M | k₀ = (3.03 ± 0.2) x 10⁻³¹ (T/300)⁻⁴.¹⁰ cm⁶ molecule⁻² s⁻¹ | 220-333 | Low-pressure limit (N₂) | The rate is dependent on the concentration of the third body (M).[1] |

| k∞ = (2.00 ± 0.2) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 220-333 | High-pressure limit | At higher altitudes, the reaction rate becomes less dependent on the third body.[1] | |

| HOSO₂ + O₂ → SO₃ + HO₂ | ~1.2 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | 298 | 1 atm | This reaction is relatively fast, ensuring the rapid conversion of HOSO₂ to SO₃. |

Table 1: Rate Constants for the Primary SO₂ Oxidation Pathway

Thermodynamic Properties of Key Species

The thermodynamic stability of the molecules involved in the SO₂ oxidation pathway influences the direction and energetics of the reactions. The following table lists the standard enthalpy of formation (ΔfH°₂₉₈) and standard entropy (S°₂₉₈) for key species.

| Species | Chemical Formula | ΔfH°₂₉₈ (kJ/mol) | S°₂₉₈ (J/mol·K) |

| Sulfur Dioxide | SO₂ | -296.8 | 248.2 |

| Hydroxyl Radical | OH | 39.0 | 183.7 |

| Hydroxysulfonyl Radical | HOSO₂ | -374.1 ± 3.0 | 285.1 |

| Sulfur Trioxide | SO₃ | -395.7 | 256.8 |

| Sulfuric Acid | H₂SO₄ | -814.0 | 156.9 |

Table 2: Thermodynamic Properties of Species in the SO₂ Oxidation Pathway [2][3][4][5][6]

Experimental and Computational Methodologies

The understanding of the atmospheric chemistry of SO₂ is built upon a foundation of sophisticated experimental and computational techniques.

Experimental Protocol: Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)

The PLP-LIF technique is a highly sensitive and versatile method for studying the kinetics of gas-phase reactions involving radicals like OH.

-

Reactant Preparation and Introduction: A gas mixture containing a precursor for OH radicals (e.g., H₂O₂ or HNO₃), SO₂, and a buffer gas (e.g., N₂ or He) is prepared. This mixture is flowed through a temperature- and pressure-controlled reaction cell.[7]

-

OH Radical Generation: A pulsed photolysis laser (e.g., an excimer laser at 248 nm) is fired into the reaction cell, photolyzing the precursor to produce a sudden burst of OH radicals.[8]

-

OH Radical Detection: A second pulsed laser, the probe laser (e.g., a tunable dye laser at 282 nm), is fired at a specific time delay after the photolysis laser. This laser excites the OH radicals to a higher electronic state. The subsequent fluorescence, as the radicals relax back to their ground state, is detected by a photomultiplier tube (PMT) fitted with a narrow bandpass filter (e.g., at 309 nm).[8]

-

Kinetic Measurement: By systematically varying the time delay between the photolysis and probe lasers, the decay of the OH radical concentration in the presence of a known excess of SO₂ can be monitored.

-

Data Analysis: The decay of the OH fluorescence signal follows pseudo-first-order kinetics. By measuring the decay rate at different SO₂ concentrations, the bimolecular rate constant for the reaction of OH with SO₂ can be determined from the slope of a plot of the pseudo-first-order rate constant versus the SO₂ concentration.[8]

Experimental Protocol: Smog Chamber Studies

Smog chambers are large, controlled-environment reactors used to simulate atmospheric conditions and study the formation of secondary pollutants, such as sulfate aerosols.

-

Chamber Preparation: The chamber, typically a large Teflon bag, is flushed with purified air to remove any residual contaminants.

-

Reactant Injection: Known concentrations of SO₂, an OH precursor (e.g., nitrous acid (HONO) or hydrogen peroxide (H₂O₂)), and potentially other atmospheric constituents like NOx and volatile organic compounds (VOCs) are injected into the chamber.[1][9]

-

Initiation of Photochemistry: The chamber is irradiated with a light source that mimics the solar spectrum, initiating the photolysis of the OH precursor and the subsequent oxidation of SO₂.[9]

-

Monitoring of Gas and Aerosol Phases: A suite of instruments is used to monitor the concentrations of gaseous species (e.g., SO₂, O₃, NOx) and the physical and chemical properties of the newly formed aerosols (e.g., particle number concentration, size distribution, and chemical composition).[9]

-

Data Analysis: The rate of SO₂ decay and the rate of sulfate aerosol formation are determined from the time-series data. This information is used to evaluate the efficiency of the oxidation process and the yield of aerosol formation.[1]

Computational Chemistry Methods

Theoretical calculations play a crucial role in elucidating the reaction mechanisms, energetics, and structures of transient species like the HOSO₂ radical.

-

Ab initio methods: High-level quantum chemical methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), are used to accurately calculate the energies of reactants, products, and transition states.[10]

-

Density Functional Theory (DFT): DFT methods are often employed to optimize the geometries of the molecules and to calculate vibrational frequencies, which are necessary for determining thermodynamic properties.[10]

-

Reaction Dynamics Calculations: The potential energy surfaces generated from quantum chemical calculations are used as input for reaction dynamics simulations to calculate temperature- and pressure-dependent rate constants.

Conclusion

The atmospheric oxidation of sulfur dioxide is a cornerstone of atmospheric chemistry, with the hydroxysulfonyl radical (HOSO₂) serving as the central, albeit fleeting, intermediate. This technical guide has synthesized the current understanding of this critical process, providing a robust foundation of quantitative data and detailed methodologies for the scientific community. A clear comprehension of the formation and fate of HOSO₂ is paramount for accurately modeling atmospheric composition, predicting the impacts of sulfur emissions on climate and air quality, and developing effective environmental policies. Further research, leveraging the advanced experimental and computational techniques outlined herein, will continue to refine our knowledge of this fundamental atmospheric reaction pathway.

References

- 1. connectsci.au [connectsci.au]

- 2. Heat of formation of the HOSO2 radical from accurate quantum chemical calculations. | Department of Chemistry [chem.ox.ac.uk]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Heat of formation of the HOSO2 radical from accurate quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. Research | Atmospheric Computational Chemistry | University of Helsinki [helsinki.fi]

Computational Chemistry of Sulfur Oxoacids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational chemistry of sulfur oxoacids, compounds of significant interest in atmospheric chemistry, industrial processes, and increasingly, in biological systems and drug development. This document details the theoretical and experimental methodologies used to characterize these reactive species, presents key quantitative data, and visualizes important reaction pathways and computational workflows.

Introduction to Sulfur Oxoacids

Sulfur oxoacids are a class of chemical compounds containing sulfur, oxygen, and hydrogen.[1] They exhibit a wide range of structures and oxidation states for the central sulfur atom, leading to diverse chemical properties.[2] While sulfuric acid (H₂SO₄) is the most well-known and industrially significant, a variety of other sulfur oxoacids, some of which are unstable and exist only in solution or as their salts, play crucial roles in various chemical and biological processes.[1][3] These include sulfurous acid (H₂SO₃), thiosulfuric acid (H₂S₂O₃), peroxymonosulfuric acid (H₂SO₅), and peroxydisulfuric acid (H₂S₂O₈).[1][4] The inherent reactivity and potential for redox activity of these compounds make them important subjects of study in the context of cellular signaling and drug design.

Computational Methodologies

The study of sulfur oxoacids heavily relies on computational chemistry to elucidate their structures, properties, and reaction mechanisms, especially for unstable species that are challenging to investigate experimentally.

Quantum Chemical Methods

Ab initio and Density Functional Theory (DFT) are the cornerstones of computational studies on sulfur oxoacids.

-

Hartree-Fock (HF) theory provides a foundational mean-field approximation for the electronic wavefunction.

-

Post-Hartree-Fock methods , such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), offer higher accuracy by incorporating electron correlation.[5] CCSD(T) is often considered the "gold standard" for its high accuracy in energy calculations.[5]

-

Density Functional Theory (DFT) offers a computationally less expensive alternative to high-level ab initio methods, making it suitable for larger systems. Functionals such as B3LYP are commonly used for geometry optimizations and frequency calculations of sulfur-containing compounds.[6]

The choice of basis set is crucial for accurate calculations, with Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) being frequently employed.[7]

Molecular Dynamics Simulations

While less common for the study of individual, small sulfur oxoacids, molecular dynamics (MD) simulations can be employed to investigate the behavior of these acids in condensed phases, such as in aqueous solution or at interfaces. These simulations provide insights into solvation effects, diffusion, and interactions with other molecules over time.

Key Quantitative Data

The following tables summarize key structural and thermochemical data for several important sulfur oxoacids, primarily derived from computational studies.

Table 1: Calculated Geometrical Parameters of Selected Sulfur Oxoacids

| Compound | Method | Bond | Length (Å) | Bond | Angle (°) |

| Sulfuric Acid (H₂SO₄) | CCSD(T) | S=O | 1.422 | O=S=O | 123.3 |

| S-OH | 1.574 | HO-S-OH | 101.3 | ||

| Sulfurous Acid (H₂SO₃) (cis) | CCSD(T)-F12b | S=O | 1.451 | O=S-O | 105.6 |

| S-OH | 1.612 | O-S-O | 100.6 | ||

| Sulfite Ion (SO₃²⁻) | S-O | 1.51 | O-S-O | 106 |

Note: Experimental and computational values can vary depending on the phase (gas vs. solid) and the level of theory used.[8][9]

Table 2: Calculated Vibrational Frequencies of Selected Sulfur Oxoacids

| Compound | Mode | Wavenumber (cm⁻¹) (Harmonic) | Wavenumber (cm⁻¹) (Fundamental) |

| Sulfuric Acid (H₂SO₄) | OH stretch | 3563 | - |

| S=O stretch | 1452 | - | |

| S-O stretch | 1216 | - | |

| O-S-O bend | 558 | - | |

| Sulfur Dioxide (SO₂) (precursor to H₂SO₃) | Symmetric stretch (ν₁) | 1168 | 1151 |

| Bend (ν₂) | 526 | 518 | |

| Asymmetric stretch (ν₃) | 1381 | 1362 |

Note: Experimental frequencies are often fundamental frequencies, while harmonic frequencies are typically calculated. Anharmonic corrections are needed for a direct comparison.[10][11]

Table 3: Thermochemical Data for Selected Sulfur Oxoacids

| Compound | Property | Value (kJ/mol) |

| Sulfuric Acid (H₂SO₄) (gas) | Enthalpy of Formation (ΔfH°₂₉₈) | -732.73 |

| Gibbs Free Energy of Formation (ΔfG°) | - | |

| Thiosulfate (S₂O₃²⁻) (aq) | Gibbs Free Energy of Formation (ΔfG°) | -513.4 |

| Sulfite (SO₃²⁻) (aq) | Gibbs Free Energy of Formation (ΔfG°) | -486.6 |

| Sulfate (B86663) (SO₄²⁻) (aq) | Gibbs Free Energy of Formation (ΔfG°) | -744.6 |

Note: Thermochemical data can be highly dependent on the state of the substance (gas, liquid, aqueous). The values presented here are from various sources and may not be directly comparable.[11][12]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of sulfur oxoacids, many of which are unstable.

Synthesis of Peroxydisulfuric Acid (Marshall's Acid)

This protocol is based on the reaction of chlorosulfuric acid with hydrogen peroxide.[13][14]

Materials:

-

Chlorosulfuric acid (ClSO₃H)

-

Hydrogen peroxide (H₂O₂) (concentrated)

-

Dry inert solvent (e.g., diethyl ether)

-

Ice bath

-

Standard glassware for synthesis under inert atmosphere

Procedure:

-

Safety Precautions: This reaction is highly exothermic and produces corrosive HCl gas. It must be performed in a well-ventilated fume hood, with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

A solution of hydrogen peroxide in the dry inert solvent is prepared in a three-necked flask equipped with a dropping funnel, a stirrer, and a gas outlet.

-

The flask is cooled in an ice bath to 0 °C.

-

Chlorosulfuric acid is added dropwise from the dropping funnel to the stirred hydrogen peroxide solution. The temperature should be carefully monitored and maintained at or below 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0 °C.

-

The precipitated peroxydisulfuric acid is then collected by filtration under an inert atmosphere and washed with the cold, dry solvent.

-

The product should be stored at low temperatures as it is unstable and can decompose.[15]

Characterization:

-

Titration: The concentration of the peroxyacid can be determined by iodometric titration.

-

Spectroscopy: Raman and IR spectroscopy can be used to identify the characteristic vibrational modes of the S-O and O-O bonds.

Synthesis of Thiosulfuric Acid (Anhydrous)

Anhydrous thiosulfuric acid can be prepared at low temperatures using the following method.[2]

Materials:

-

Hydrogen sulfide (B99878) (H₂S)

-

Sulfur trioxide (SO₃)

-

Dry, non-polar solvent (e.g., diethyl ether)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Safety Precautions: Hydrogen sulfide is a highly toxic gas. This synthesis must be performed in a specialized, well-ventilated fume hood.

-

A solution of sulfur trioxide in the dry solvent is cooled to approximately -78 °C in a low-temperature bath.

-

A slow stream of dry hydrogen sulfide gas is bubbled through the cold SO₃ solution with vigorous stirring.

-

The reaction progress can be monitored by the formation of a precipitate.

-

Once the reaction is complete, the solvent can be carefully removed under vacuum at low temperature to yield the anhydrous acid.

Characterization:

-

The product is highly unstable and decomposes above -5 °C.[2] Characterization is challenging and often relies on in-situ spectroscopic methods at low temperatures.

Visualization of Pathways and Workflows

Computational Workflow for Reaction Mechanism Elucidation

The following diagram illustrates a typical workflow for the computational investigation of a chemical reaction mechanism involving sulfur oxoacids.

Redox Signaling Pathway Involving Cysteine Oxidation

Sulfur oxoacids, particularly those that can be generated from reactive oxygen species (ROS), are implicated in the oxidative modification of cysteine residues in proteins, a key mechanism in redox signaling.

KEGG Pathway: Sulfur Metabolism

The Kyoto Encyclopedia of Genes and Genomes (KEGG) provides a comprehensive map of sulfur metabolism, illustrating the interconversion of various sulfur-containing compounds, including the precursors to and products of sulfur oxoacids.

Conclusion

The computational chemistry of sulfur oxoacids is a vibrant and essential field of research. Quantum chemical calculations provide invaluable data on the structure, stability, and reactivity of these often-elusive molecules. This theoretical work, in conjunction with targeted experimental studies, is crucial for understanding their roles in diverse areas, from atmospheric science to the intricate redox signaling pathways that govern cellular function. For professionals in drug development, a thorough understanding of these computational and experimental approaches is paramount for elucidating the mechanisms of action of sulfur-containing drugs and for the rational design of new therapeutic agents that target redox-regulated pathways.

References

- 1. following the intrinsic reaction coordinate [cup.uni-muenchen.de]

- 2. Thiosulfuric acid - Wikipedia [en.wikipedia.org]

- 3. inl.elsevierpure.com [inl.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 13. researchgate.net [researchgate.net]

- 14. KEGG PATHWAY: Sulfur metabolism - Reference pathway [kegg.jp]

- 15. KEGG PATHWAY: rn00920 [genome.jp]

An In-depth Technical Guide to Dihydroxidosulfur and its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dihydroxidosulfur, an unstable oxoacid of sulfur. The document delves into its various synonyms encountered in chemical literature, its chemical and physical properties, methods for its generation and characterization, and its role in biochemical pathways.

Nomenclature and Identification

This compound is a compound with the chemical formula H₂SO₂ or S(OH)₂. Due to its transient nature, it has been referred to by several names throughout chemical literature. Understanding these synonyms is crucial for a comprehensive literature search and a clear understanding of its chemistry.

Table 1: Synonyms and Identifiers for this compound [1][2]

| Synonym | IUPAC Name | Chemical Formula | CAS Number | PubChem CID | ChEBI ID |

| This compound | Sulfanediol | S(OH)₂ | 20196-46-7 | 5460696 | 33536 |

| Sulfoxylic acid | Sulfanediol | H₂SO₂ | 20196-46-7 | 5460696 | 33536 |

| Hyposulfurous acid | Sulfanediol | H₂SO₂ | 20196-46-7 | 5460696 | 33536 |

| Sulfur dihydroxide | Sulfanediol | S(OH)₂ | 20196-46-7 | 5460696 | 33536 |

| Sulfanediol | Sulfanediol | S(OH)₂ | 20196-46-7 | 5460696 | 33536 |

| 2-Thiatrioxidane | Sulfanediol | H₂SO₂ | 20196-46-7 | 5460696 | 33536 |

This compound contains sulfur in the +2 oxidation state, positioning it as an intermediate between hydrogen sulfide (B99878) (-2) and dithionous acid (+3).[2] Its conjugate base is the sulfoxylate (B1233899) anion (SO₂²⁻), which exhibits greater stability.[2]

Generation and Experimental Protocols

The high reactivity and instability of this compound preclude its isolation as a pure, stable compound under normal conditions. Consequently, it is typically generated in situ for immediate study. Several methods have been reported for its formation.

One of the most convenient methods for producing sulfoxylate, the anion of sulfoxylic acid, in aqueous solution is through the decomposition of thiourea (B124793) dioxide (TDO), also known as formamidine (B1211174) sulfinic acid.[3][4]

Experimental Protocol: Generation of Sulfoxylate from Thiourea Dioxide

Objective: To generate sulfoxylate ions in an aqueous solution for spectroscopic analysis or reactivity studies.

Materials:

-

Thiourea dioxide (CH₄N₂O₂S)

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized, deoxygenated water

-

pH meter

-

Standard laboratory glassware

-

Nitrogen or Argon gas for creating an inert atmosphere

Methodology:

-

Prepare a stock solution of thiourea dioxide in deionized, deoxygenated water. The concentration can be varied depending on the subsequent application, a typical starting point is 0.04 g of TDO in 100.0 mL of water.

-

In a reaction vessel, create an alkaline environment by adding a calculated amount of NaOH solution to deoxygenated water to achieve a pH greater than 10. The decomposition of TDO to sulfoxylate is favorable in alkaline conditions.

-

Maintain an inert atmosphere over the solution by continuously purging with nitrogen or argon gas to prevent oxidation of the generated sulfoxylate.

-

Initiate the reaction by adding the thiourea dioxide solution to the alkaline solution. The decomposition begins upon mixing. In alkaline solutions (pH > 10), TDO decomposes to form sulfoxylate and urea.[1]

-

The formation of sulfoxylate can be monitored using UV-Vis spectroscopy. The sulfoxylate ion has a characteristic absorbance that can be tracked over time.

-

For kinetic studies, aliquots of the reaction mixture can be withdrawn at specific time intervals and analyzed, for example, by reversed-phase ion-pair high-performance liquid chromatography (HPLC) to quantify the concentrations of TDO and its decomposition products.[5]

Logical Workflow for Sulfoxylate Generation from TDO

Caption: Workflow for the generation of sulfoxylate from thiourea dioxide.

This compound can also be synthesized in the gas phase using an electric discharge.[2] This method is suitable for spectroscopic studies of the isolated molecule.

Experimental Protocol: Gas-Phase Synthesis of this compound

Objective: To generate gaseous this compound for microwave or mass spectrometric analysis.

Materials:

-

Neon (Ne) or Argon (Ar) as a carrier gas

-

Hydrogen (H₂) gas

-

Sulfur dioxide (SO₂) gas

-

High-voltage pulsed discharge nozzle

-

Vacuum chamber

-

Microwave spectrometer or mass spectrometer

Methodology:

-

A gas mixture of hydrogen (H₂) and sulfur dioxide (SO₂) diluted in a carrier gas such as neon or argon is prepared.

-

This gas mixture is introduced into a vacuum chamber through a pulsed nozzle.

-

A high-voltage electric discharge is applied between two electrodes located at the exit of the nozzle. This ionizes the carrier gas, which in turn initiates chemical reactions between H₂ and SO₂.

-

The reactive species formed in the plasma, including this compound, are then expanded into the vacuum chamber, where they are cooled to very low temperatures.

-

The generated this compound molecules can then be characterized using a microwave spectrometer, which measures their rotational transitions, or a mass spectrometer to determine their mass-to-charge ratio.

Quantitative Data

Due to its instability, extensive quantitative data for this compound is sparse. However, studies on its acid-base properties and decomposition kinetics have been reported.

Table 2: Acid-Base Properties and Decomposition Rate Constants of the Sulfoxylate System

| Parameter | Value | Conditions | Reference |

| pKₐ₁ (H₂SO₂) | ~8.0 | Aqueous solution | Makarov et al. (2010)[3] |

| pH range for H₂SO₂ dominance | < 7.97 | T = 25°C, I = 0.1 M | Makarov et al. (2010)[1] |

| pH range for HSO₂⁻ dominance | 7.97 - 13.55 | T = 25°C, I = 0.1 M | Makarov et al. (2010)[1] |

| pH range for SO₂²⁻ dominance | > 13.55 | T = 25°C, I = 0.1 M | Makarov et al. (2010)[1] |

| Decomposition of Thiourea Dioxides | First-order reaction | pH 4.0 - 8.0 | (PDF) Oxidation and Decomposition Kinetics of Thiourea Oxides[5] |

| Influence of pH on TDO decomposition | Rate constants increase with pH | - | (PDF) Oxidation and Decomposition Kinetics of Thiourea Oxides[5] |

Role in Biochemical Pathways

This compound is considered a key intermediate in the oxidation of hydrogen sulfide (H₂S), a significant signaling molecule in biological systems.[2][3] The mitochondrial sulfide oxidation pathway is responsible for detoxifying excess H₂S and involves a series of enzymatic reactions.

Signaling Pathway: Mitochondrial Hydrogen Sulfide Oxidation

Caption: Mitochondrial pathway for the oxidation of hydrogen sulfide.

In this pathway, sulfide quinone oxidoreductase (SQR) initiates the oxidation of H₂S.[6][7] While the detailed mechanism is complex and can involve persulfide intermediates, sulfoxylic acid is considered a likely transient species in the overall conversion of sulfide to sulfite and subsequently to sulfate.[6][7] The electrons generated during this process are transferred to the electron transport chain, linking H₂S metabolism to cellular energy production.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfoxylic acid - Wikipedia [en.wikipedia.org]

- 3. Reactivity of Small Oxoacids of Sulfur | MDPI [mdpi.com]

- 4. Thiourea dioxide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organization of the Human Mitochondrial Hydrogen Sulfide Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Reactivity of Sulfoxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoxylic acid (H₂SO₂), a highly reactive and unstable sulfur oxoacid, serves as a pivotal intermediate in sulfur metabolism and atmospheric chemistry. With sulfur in the +2 oxidation state, it is positioned between hydrogen sulfide (B99878) (-2) and sulfurous acid (+4), rendering it a potent reducing agent.[1][2][3][4] This guide provides a comprehensive overview of the predicted reactivity of sulfoxylic acid, summarizing its chemical and physical properties, stability, and key reactions. Detailed experimental protocols for its generation and detection are provided, alongside quantitative data on its reactivity. Visualizations of its tautomeric forms, reaction pathways, and experimental workflows are included to facilitate a deeper understanding of this transient yet significant molecule.

Introduction

Sulfoxylic acid, also known as hyposulfurous acid, is an elusive sulfur oxoacid with the chemical formula H₂SO₂.[3][5] Its transient nature has made it challenging to study directly, yet its importance as a reactive intermediate in various biological and chemical processes is increasingly recognized.[2][6] It is a key player in the oxidation of hydrogen sulfide to sulfate (B86663) and is implicated in the redox signaling pathways within cells.[7][8] Understanding the reactivity of sulfoxylic acid is crucial for researchers in fields ranging from atmospheric science to drug development, where sulfur-containing compounds play a vital role.

This technical guide aims to consolidate the current knowledge on the predicted reactivity of sulfoxylic acid, with a focus on providing quantitative data and detailed experimental methodologies to aid researchers in their investigations.

Chemical and Physical Properties

Sulfoxylic acid is characterized by a sulfur atom in the +2 oxidation state.[4][5] It exists predominantly in its more stable tautomeric form, S(OH)₂, also referred to as sulfanol, with the trans conformer being the most stable.[1] Less stable isomers include sulfinic acid (HS(O)OH).[7] Due to its inherent instability, sulfoxylic acid is rarely isolated in pure form and is primarily studied in the gas phase or as a transient intermediate in solution.[1][3]

Acid-Base Properties

Sulfoxylic acid is a diprotic acid, and its dissociation constants (pKa) have been determined.

| Dissociation Step | Equilibrium | pKa Value |

| First Dissociation | H₂SO₂ ⇌ HSO₂⁻ + H⁺ | ~8.0[4] |

| Second Dissociation | HSO₂⁻ ⇌ SO₂²⁻ + H⁺ | 13.55[7] |

Stability and Decomposition

Sulfoxylic acid is unstable in aqueous solutions and undergoes decomposition. The rate of decomposition is highly dependent on the pH of the solution.

| pH | Decomposition Rate Constant (k x 10⁴ s⁻¹) |

| 7.0 | 1.8 |

| 8.0 | 0.6 |

| 9.0 | 0.2 |

| 10.0 | 0.1 |

| 11.0 | 0.2 |

| 12.0 | 1.0 |

| 13.0 | 5.0 |

| Data from a study on the decomposition of sulfoxylic acid and its anions.[4] |

Predicted Reactivity

The reactivity of sulfoxylic acid is dominated by its strong reducing properties.[2][6] It readily participates in redox reactions, acting as an electron donor.

Redox Reactions

While a standard redox potential for the sulfoxylate (B1233899)/sulfoxylic acid couple is not well-documented due to its instability, its potent reducing capabilities are evident in its reactions with various oxidizing agents. For instance, its derivative, sodium formaldehyde (B43269) sulfoxylate, is a strong reducing agent used in industrial processes.[9]

Reactions with Oxidizing Agents

Sulfoxylic acid is expected to react rapidly with oxidizing agents such as hydrogen peroxide, hypochlorite, and permanganate. The kinetics of the reaction between sulfide and hydrogen peroxide, which can involve sulfoxylic acid as an intermediate, have been studied, with the overall reaction being complex and producing various sulfur species.[10][11]

Reactions with Organic Compounds

Hydrogen sulfoxylate, an intermediate formed from the reduction of sulfur dioxide, is highly reactive towards organic compounds containing double bonds (vinyls), leading to the formation of organic sulfinates.[7]